3-(Diethylamino)propionitrile

Beschreibung

The exact mass of the compound N-(2-Cyanoethyl)diethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Diethylamino)propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethylamino)propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

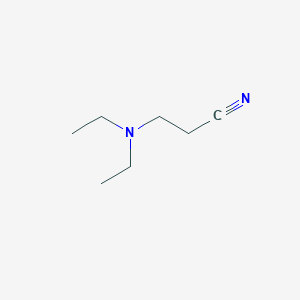

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(diethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKXGFSDGRFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063807 | |

| Record name | Propanenitrile, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-04-2 | |

| Record name | 3-(Diethylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)diethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)diethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diethylaminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOETHYL)DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT87H1OVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3-(Diethylamino)propionitrile mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanism of Action of 3-(Diethylamino)propionitrile in Organic Reactions

Abstract

3-(Diethylamino)propionitrile (DEAPN) is a bifunctional molecule that holds a significant position as a versatile intermediate and catalyst in modern organic synthesis.[1] Possessing both a tertiary amine and a nitrile functional group, its chemical behavior is characterized by a unique synergy that enables its participation in a variety of crucial organic transformations.[1] This guide provides an in-depth exploration of the core mechanisms through which DEAPN functions, with a primary focus on its role in cyanoethylation and Michael addition reactions. Furthermore, its utility as a synthetic precursor for pharmaceuticals, agrochemicals, and polymers will be detailed.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DEAPN's reactivity and practical applications.

Molecular Profile and Physicochemical Properties

The reactivity of 3-(Diethylamino)propionitrile is fundamentally derived from its structure, which features a nucleophilic tertiary amine and an electrophilic nitrile group.[1] The sp³-hybridized nitrogen of the diethylamino group possesses a lone pair of electrons, rendering it a moderate base and a competent nucleophile.[1] Conversely, the sp-hybridized nitrile group is polar and susceptible to nucleophilic attack at the carbon atom and can be transformed into other valuable functional groups like primary amines and carboxylic acids.[1]

Table 1: Physicochemical Properties of 3-(Diethylamino)propionitrile

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5351-04-2 | [1][3] |

| Molecular Formula | C₇H₁₄N₂ | [1][3] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [4] |

| Boiling Point | ~197 °C at 1013 hPa | [4] |

| Melting Point | -64 °C to -59.9 °C | [1][4] |

| Density | ~0.866 g/mL at 20 °C | [4] |

| Flash Point | 77 °C at 1013 hPa |[4] |

Core Mechanisms of Action

DEAPN's utility in organic synthesis stems from several key mechanistic pathways, primarily its involvement in conjugate addition reactions, both as a product and as a catalyst.

The Aza-Michael Addition: Synthesis via Cyanoethylation

The most common synthesis of 3-(Diethylamino)propionitrile is a classic example of an aza-Michael addition, a specific type of cyanoethylation.[1] Cyanoethylation is the addition of a nucleophile to acrylonitrile.[5][6] In this reaction, diethylamine acts as the nucleophile (the Michael donor) and adds to the activated double bond of acrylonitrile (the Michael acceptor).[1][5]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the β-carbon of acrylonitrile. Acrylonitrile is a potent Michael acceptor due to the electron-withdrawing effect of the nitrile group, which polarizes the carbon-carbon double bond.[5]

-

Proton Transfer: The resulting zwitterionic intermediate is neutralized by a proton transfer, typically from a solvent molecule or another molecule of diethylamine, to yield the final product, 3-(Diethylamino)propionitrile.

This reaction is highly efficient and exemplifies the fundamental reactivity pattern that defines DEAPN's formation.[1]

DEAPN as a Base Catalyst in Michael Additions

The tertiary amine functionality of DEAPN allows it to function as an effective base catalyst for other Michael addition reactions.[2] The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-addition of a resonance-stabilized carbanion (Michael donor) to an α,β-unsaturated carbonyl compound or nitrile (Michael acceptor).[7][8]

The catalytic cycle involves:

-

Deprotonation: DEAPN's tertiary amine deprotonates an active methylene compound (e.g., a malonate ester or a nitroalkane), generating a nucleophilic enolate.

-

Conjugate Addition: The newly formed enolate attacks the β-carbon of the Michael acceptor.

-

Protonation & Catalyst Regeneration: The resulting intermediate is protonated by the protonated DEAPN (the conjugate acid), yielding the final 1,4-adduct and regenerating the DEAPN catalyst.

This catalytic role is crucial for promoting reactions that might otherwise require stoichiometric amounts of a stronger, less manageable base.

DEAPN as a Versatile Synthetic Intermediate

The dual functionality of DEAPN makes it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Reduction to Diamines: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1][2] This transformation yields 3-(diethylamino)propylamine, a diamine that is a valuable building block for biocides, detergents, and other specialty chemicals.[1]

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 3-(diethylamino)propanoic acid or its corresponding amide.[1][2][9] These derivatives serve as useful intermediates in various synthetic pathways.

-

Reaction with Organometallic Reagents: The nitrile carbon is electrophilic and reacts with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX).[10] An initial addition forms an imine salt, which upon aqueous workup hydrolyzes to a ketone.[10] This provides a reliable route for synthesizing ketones with a diethylamino moiety.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct a thorough risk assessment and adapt procedures to their specific laboratory conditions.

Representative Synthesis of 3-(Diethylamino)propionitrile

This procedure is based on the aza-Michael addition of diethylamine to acrylonitrile.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition: Slowly add acrylonitrile (1.0-1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, remove any unreacted starting materials under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 3-(Diethylamino)propionitrile as a colorless liquid.

DEAPN as a Catalyst for Michael Addition: Synthesis of a 1,5-Dicarbonyl Compound

This protocol illustrates the use of DEAPN as a base catalyst.

-

Setup: In a round-bottom flask, dissolve the Michael donor (e.g., diethyl malonate, 1.0 eq) and the Michael acceptor (e.g., methyl vinyl ketone, 1.0 eq) in a suitable solvent such as ethanol or THF.

-

Catalyst Addition: Add a catalytic amount of 3-(Diethylamino)propionitrile (0.05-0.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction may be gently heated if necessary.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute aqueous acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

3-(Diethylamino)propionitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is known to be toxic and can cause irritation to the skin and eyes.[2] Chronic exposure may lead to more severe health effects.[2] Always wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Store the container tightly closed in a cool, dry place away from incompatible materials.[4]

Conclusion

3-(Diethylamino)propionitrile is a remarkably versatile compound whose mechanism of action is central to its widespread use in organic synthesis. Its formation through the aza-Michael addition of diethylamine to acrylonitrile is a textbook example of conjugate addition. Critically, its utility extends beyond being a synthetic product; the embedded tertiary amine allows it to function as an effective base catalyst for other important bond-forming reactions. The ability to selectively transform its nitrile group into amines, carboxylic acids, or ketones further cements its status as a valuable bifunctional building block for creating complex molecular architectures in the pharmaceutical, agrochemical, and materials science industries.

References

-

NIST. Propanenitrile, 3-(diethylamino)-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. Cyanoethylation. Available from: [Link]

-

Organic Reactions. Cyanoethylation. Available from: [Link]

-

Taylor & Francis Online. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available from: [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

-

Organic Chemistry Portal. Michael Addition. Available from: [Link]

-

LibreTexts Chemistry. Chemistry of Nitriles. Available from: [Link]

-

ResearchGate. The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Available from: [Link]

-

Wikipedia. Michael reaction. Available from: [Link]

Sources

- 1. 3-(Diethylamino)propionitrile | 5351-04-2 | Benchchem [benchchem.com]

- 2. Buy 3-(Diethylamino)propionitrile | 5351-04-2 [smolecule.com]

- 3. Propanenitrile, 3-(diethylamino)- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Profile of 3-(Diethylamino)propionitrile

Molecular Structure and Functional Group Analysis

3-(Diethylamino)propionitrile (C₇H₁₄N₂) is a colorless to light yellow liquid with a molecular weight of 126.2 g/mol .[2] The molecule's structure, consisting of a diethylamino group attached to a propionitrile backbone, dictates its spectroscopic characteristics. The key structural features to be identified are the ethyl groups of the tertiary amine, the two methylene bridges, and the terminal nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of analogous compounds, the following ¹H and ¹³C NMR spectra are predicted for 3-(diethylamino)propionitrile.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrile group and the electron-donating nature of the diethylamino group.

Table 1: Predicted ¹H NMR Data for 3-(Diethylamino)propionitrile

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.0 | Triplet | 6H | -CH₃ | The methyl protons of the ethyl groups are furthest from electronegative atoms and will appear as a triplet due to coupling with the adjacent methylene protons. |

| ~2.5 | Quartet | 4H | -N(CH₂CH₃)₂ | The methylene protons of the ethyl groups are adjacent to the nitrogen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~2.6 | Triplet | 2H | -NCH₂CH₂CN | The methylene protons adjacent to the nitrogen are deshielded by the nitrogen and will appear as a triplet due to coupling with the other methylene group. |

| ~2.4 | Triplet | 2H | -NCH₂CH₂CN | The methylene protons adjacent to the electron-withdrawing nitrile group are also deshielded and will appear as a triplet. |

The following diagram illustrates the predicted proton assignments.

Caption: Predicted ¹H NMR assignments for 3-(Diethylamino)propionitrile.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in 3-(diethylamino)propionitrile.

Table 2: Predicted ¹³C NMR Data for 3-(Diethylamino)propionitrile

| Chemical Shift (ppm) | Assignment | Rationale |

| ~12 | -CH₃ | The methyl carbons of the ethyl groups are in a highly shielded environment. |

| ~47 | -N(CH₂CH₃)₂ | The methylene carbons of the ethyl groups are deshielded by the adjacent nitrogen atom. |

| ~50 | -NCH₂CH₂CN | The methylene carbon adjacent to the nitrogen is deshielded. |

| ~15 | -NCH₂CH₂CN | The methylene carbon adjacent to the nitrile group is less deshielded than the one next to the nitrogen. |

| ~118 | -CN | The carbon of the nitrile group is significantly deshielded and appears in the characteristic region for nitriles. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key diagnostic absorption bands for 3-(diethylamino)propionitrile are expected to be from the C≡N stretch of the nitrile and the C-N stretch of the amine.

Table 3: Predicted IR Absorption Bands for 3-(Diethylamino)propionitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2245 | Medium | Nitrile (-C≡N) | C≡N stretch |

| ~2970-2800 | Strong | Alkane (C-H) | C-H stretch |

| ~1200-1000 | Medium-Strong | Amine (C-N) | C-N stretch |

The presence of a medium-intensity band around 2245 cm⁻¹ is a strong indicator of the nitrile functional group. The strong C-H stretching bands are characteristic of the alkyl portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(diethylamino)propionitrile, electron ionization (EI) would likely lead to the fragmentation pathways outlined below.

Predicted Fragmentation:

The molecular ion peak (M⁺) is expected at m/z 126. A prominent fragmentation pathway involves the alpha-cleavage of the tertiary amine, leading to the formation of a stable iminium ion.

-

m/z 86: This would be a major peak resulting from the loss of a propionitrile radical (•CH₂CH₂CN) via cleavage of the C-C bond alpha to the nitrogen atom. This fragment corresponds to the [CH₂=N(CH₂CH₃)₂]⁺ ion.

-

m/z 58: Another significant fragment could arise from the loss of an ethyl group from the m/z 86 fragment.

The following diagram illustrates the predicted major fragmentation pathway.

Caption: Predicted major fragmentation of 3-(Diethylamino)propionitrile in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of 3-(diethylamino)propionitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of 3-(diethylamino)propionitrile between two KBr or NaCl plates.

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 3-(diethylamino)propionitrile in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 30-200 to observe the molecular ion and fragment ions.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of 3-(diethylamino)propionitrile based on the established principles of NMR, IR, and mass spectrometry, and by drawing strong correlative evidence from its close structural analogues. The presented data and interpretations offer a valuable resource for the identification and characterization of this important synthetic intermediate. Experimental verification of these predictions is encouraged for definitive structural confirmation.

References

-

The Royal Society of Chemistry. Supplementary Information. Green Chem., 2014. Available at: [Link].

-

PubChem. 3-(Ethylamino)propionitrile. Available at: [Link].

-

NIST WebBook. Propanenitrile, 3-(dimethylamino)-. Available at: [Link].

Sources

Solubility and stability of 3-(Diethylamino)propionitrile in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-(Diethylamino)propionitrile in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-(Diethylamino)propionitrile (DEAPN), a versatile bifunctional molecule utilized in diverse synthetic applications. This document is intended for researchers, chemists, and drug development professionals who handle this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, outline its stability profile under various chemical and physical conditions, and provide robust, field-tested protocols for empirical determination of these critical parameters. Our approach emphasizes the causality behind experimental design, ensuring that the described methods serve as self-validating systems for generating reliable data.

Introduction and Molecular Overview

3-(Diethylamino)propionitrile (CAS No. 5351-04-2) is a colorless to light yellow liquid that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two key functional groups: a tertiary amine and a nitrile.[1]

-

Tertiary Amine Group (-N(CH₂CH₃)₂): The sp³-hybridized nitrogen atom with its lone pair of electrons confers basicity and nucleophilicity to the molecule.[1] This site is susceptible to protonation in acidic media and can participate in various nucleophilic reactions.

-

Nitrile Group (-C≡N): This highly polar, sp-hybridized group is a versatile synthetic handle. It can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.[1] The nitrogen atom's lone pair is significantly less basic than the tertiary amine due to the high s-character of its sp hybrid orbital.[1]

Understanding the interplay of these functional groups is paramount to predicting and controlling the behavior of DEAPN in different solvent systems and reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Diethylamino)propionitrile is provided below. This data is essential for safe handling, experimental design, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 5351-04-2 | [2] |

| Molecular Formula | C₇H₁₄N₂ | [3] |

| Molecular Weight | 126.2 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 197 °C (at 1013 hPa) | [3][4] |

| 83.5-85.3 °C (at 16 Torr) | [5] | |

| Melting Point | -64 °C | [3] |

| Density | ~0.866 g/cm³ (at 20 °C) | [4][5] |

| pKa (Predicted) | 9.16 ± 0.25 | [3] |

Solubility Profile: A Predictive and Empirical Approach

While specific quantitative solubility data for DEAPN in a wide range of organic solvents is not extensively published, a robust qualitative assessment can be derived from its molecular structure.[4] The molecule possesses both polar (nitrile) and moderately polar/basic (tertiary amine) functionalities, alongside non-polar character from its ethyl and propylene groups. This amphiphilic nature suggests a broad solubility profile.

Theoretical Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] DEAPN is expected to be highly soluble in these solvents. The lone pair on the nitrile nitrogen and the tertiary amine nitrogen can act as hydrogen bond acceptors. Furthermore, in acidic aqueous solutions, the basic tertiary amine will be protonated, forming a highly soluble ammonium salt.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds.[8] DEAPN is predicted to be miscible with these solvents due to favorable dipole-dipole interactions between the solvent and the polar nitrile group.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants.[6] Solubility in these solvents will be governed by the non-polar alkyl chains of DEAPN. It is expected to be soluble in moderately non-polar solvents like diethyl ether and toluene, but potentially less soluble in highly non-polar alkanes like hexane.

Predicted Solubility Summary

The following table provides a predicted solubility profile. It is critical to note that this is a projection based on chemical principles and should be confirmed empirically for specific applications. A protocol for quantitative determination is provided in Section 5.1.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | Hydrogen bonding; protonation of amine enhances solubility.[9] |

| Methanol / Ethanol | Polar Protic | Miscible | Strong hydrogen bonding and dipole-dipole interactions. |

| Acetonitrile (ACN) | Polar Aprotic | Miscible | "Like-dissolves-like" principle; both are nitriles. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Miscible | Good balance of polarity to solvate the entire molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Effective at solvating moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Borderline Polar Aprotic | Miscible | Good balance of polarity to solvate the entire molecule. |

| Toluene | Non-Polar | Soluble | Aromatic solvent interacts well with the alkyl portions. |

| Diethyl Ether | Non-Polar | Soluble | Lone pairs on ether can solvate the amine; alkyl groups are compatible. |

| Hexane / Heptane | Non-Polar | Sparingly Soluble | Dominated by weak van der Waals forces; polar groups limit miscibility. |

Stability Profile: Chemical Reactivity and Degradation

The stability of DEAPN is dictated by the reactivity of its functional groups. Understanding these pathways is crucial for selecting appropriate storage conditions, solvents for chromatography, and reaction partners.

Hydrolytic Stability

The nitrile group is susceptible to hydrolysis. However, the reaction with neutral water at ambient temperature is typically negligible.[10] Accelerated hydrolysis requires heating with either an acid or a base.[10][11]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl) and heat, the nitrile group hydrolyzes, first to a propionamide intermediate, and ultimately to 3-(diethylamino)propanoic acid, with the amine group being protonated as an ammonium salt.[10][12]

-

Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., NaOH) will hydrolyze the nitrile to the corresponding carboxylate salt (sodium 3-(diethylamino)propanoate) and evolve ammonia gas.[10][11]

Chemical Incompatibilities

DEAPN should be considered incompatible with the following, particularly at elevated temperatures:

-

Strong Acids: Vigorous, exothermic acid-base reaction with the tertiary amine.[9] This can also catalyze hydrolysis of the nitrile group.

-

Strong Oxidizing Agents (e.g., nitrates, peroxides, chlorine bleaches): The tertiary amine can be oxidized, potentially leading to hazardous reactions.[13]

-

Acid Chlorides and Anhydrides: Reacts with the nucleophilic tertiary amine.[13]

Thermal Stability

Storage and Handling Recommendations

For optimal shelf-life and to ensure material integrity, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly closed container in a cool (2-8°C is recommended), dry, and well-ventilated area.[3][4][13] Protect from light.[3]

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon can prevent potential oxidation of the amine group.

-

Material Selection: Avoid prolonged contact with incompatible materials as listed above. Use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[4][15]

Experimental Protocols for Verification

The following protocols provide a framework for quantitatively determining solubility and assessing stability. These methods are designed to be adaptable to standard laboratory equipment.

Protocol: Quantitative Solubility Determination by HPLC-UV

This protocol establishes a method to determine the equilibrium solubility of DEAPN in a chosen solvent.

Causality: This method relies on creating a saturated solution and then quantifying the dissolved analyte in a filtered aliquot. HPLC with UV detection is a standard, reliable technique for quantifying organic molecules that possess a chromophore (the nitrile group provides a weak UV absorbance at low wavelengths, ~210 nm) or can be derivatized.

Workflow Diagram:

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

-

Standard Curve Preparation: Prepare a stock solution of DEAPN of known concentration in a miscible solvent (e.g., acetonitrile). Perform serial dilutions to create at least five calibration standards spanning the expected concentration range.

-

Sample Preparation: In a series of vials, add an excess amount of DEAPN to each solvent being tested (e.g., 100 mg of DEAPN to 1 mL of solvent).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure undissolved DEAPN remains.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess DEAPN.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. Immediately dilute the filtered sample with a known volume of mobile phase to fall within the range of the standard curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. A typical starting point for a reversed-phase method would be a C18 column with an isocratic mobile phase of acetonitrile and water (with 0.1% formic acid to ensure the amine is protonated and gives good peak shape).

-

Quantification: Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units such as mg/mL.

Protocol: Stability Assessment by Forced Degradation Study

This protocol uses stressed conditions to identify potential degradation pathways and assess the stability of DEAPN in a given formulation or solvent.

Causality: By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), we can rapidly predict its long-term stability and identify the nature of any degradants. Monitoring the disappearance of the parent peak and the appearance of new peaks by HPLC provides a quantitative measure of stability.

Workflow Diagram:

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Stock Solution: Prepare a stock solution of DEAPN at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent system like 50:50 acetonitrile:water.

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidation: Add a small volume of 30% hydrogen peroxide to achieve a final concentration of ~3%.

-

Thermal Stress: Keep one vial, protected from light, in an oven or heating block at a set temperature (e.g., 80 °C).

-

Control: Keep one vial at room temperature, protected from light.

-

-

Time Points: Store the vials under their respective conditions. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial. If necessary, neutralize the acid/base samples before injection.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants). An HPLC-MS method is highly recommended to obtain mass information for identifying unknown degradation products.

-

Evaluation: Calculate the percentage of DEAPN remaining at each time point relative to the t=0 sample. A loss of 10-20% is generally sufficient to demonstrate instability under a given condition. Analyze the chromatograms for the appearance and growth of new peaks.

Conclusion

3-(Diethylamino)propionitrile is a compound of significant synthetic utility, whose behavior is governed by its bifunctional amine and nitrile moieties. It exhibits broad solubility in polar protic and aprotic solvents, with more limited solubility in non-polar alkanes. Its primary stability liability is the hydrolysis of the nitrile group under heated acidic or basic conditions. It is also reactive toward strong acids and oxidizing agents. For any critical application, the predictive guidance in this document should be supplemented with empirical data generated using the validated protocols provided herein. This ensures safe handling, optimal storage, and the successful application of this versatile chemical intermediate in research and development.

References

-

ECHEMI. (2019). 3-(Diethylamino)propanenitrile SDS, 5351-04-2 Safety Data Sheets. Link

-

Benchchem. 3-(Diethylamino)propionitrile | 5351-04-2. Link

-

Lidwell, O. M., & Bell, R. P. (1941). The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions. ResearchGate. Link

-

Organic Syntheses. Acetonitrile, diethylamino-. Link

-

ChemicalBook. (2025). 3-(DIETHYLAMINO)PROPIONITRILE | 5351-04-2. Link

-

Sigma-Aldrich. 3-(Methylamino)propionitrile 98. Link

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Link

-

Banack, S. A., et al. (2010). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. Link

-

Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Link

-

Smolecule. (2023). Buy 3-(Diethylamino)propionitrile | 5351-04-2. Link

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Link

-

Santa Cruz Biotechnology. 3-(Dimethylamino)propionitrile Safety Data Sheet. Link

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. Link

-

Reddit. (2017). Electronegativity and nucleophilicity in protic vs aprotic solvents. Link

-

Analytical Methods (RSC Publishing). (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Link

-

Agency for Toxic Substances and Disease Registry. Chapter 7: ANALYTICAL METHODS. Link

-

TCI Chemicals. SAFETY DATA SHEET - 3-(Methylamino)propionitrile. Link

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Link

-

Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. YouTube. Link

-

Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed. Link

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Link

-

Japan International Cooperation Agency. III Analytical Methods. Link

-

Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Link

-

Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. Link

-

CAS Common Chemistry. 3-(Diethylamino)propanenitrile. Link

-

NIST WebBook. Propanenitrile, 3-(diethylamino)-. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propanenitrile, 3-(diethylamino)- [webbook.nist.gov]

- 3. 3-(DIETHYLAMINO)PROPIONITRILE | 5351-04-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy 3-(Diethylamino)propionitrile | 5351-04-2 [smolecule.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Potential research applications of β-aminonitriles

The Strategic Utility of -Aminonitriles in High-Value Scaffold Synthesis

Executive Summary

In the landscape of modern drug discovery, the

This guide delineates the practical application of

Part 1: Structural Utility & Synthetic Access[1]

The

The Synthetic Hub Concept

The power of this motif lies in its versatility.[1] From a single parent scaffold, a researcher can diverge into three distinct chemical spaces relevant to oncology and neurology pipelines.

Figure 1: The Chemo-divergent utility of the

Primary Access Route: The Aza-Michael Addition

While ring-opening of aziridines is possible, the most scalable route is the Aza-Michael addition of amines to acrylonitrile derivatives. This reaction is atom-economical but prone to reversibility (Retro-Michael) and polymerization of the acceptor.

Key Mechanistic Insight: The reaction is equilibrium-driven. To ensure forward conversion, one must stabilize the adduct or use kinetic control (low temperature, specific catalysis).

Part 2: Pharmacophore Development (The "Gateway" Protocols)

Application A: Synthesis of Kinase Inhibitor Cores (Pyrimidines)

Mechanism: The nitrile nitrogen acts as a nucleophile after activation, or the carbon chain participates in condensation with amidines.

Application B: Accessing -Amino Acids

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure data integrity and reproducibility.

Protocol 1: Enantioselective Aza-Michael Addition

Target: Chiral

Reagents:

-

Michael Acceptor: Acrylonitrile or Crotononitrile (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 equiv)

-

Catalyst: Cinchona alkaloid derivative (e.g., quinine-thiourea) (10 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Catalyst Activation: Dissolve the organocatalyst in toluene at room temperature. Validation: Solution must be clear; turbidity indicates moisture contamination which kills enantioselectivity.

-

Temperature Control: Cool the system to -20°C. Reasoning: Lower temperature suppresses the background racemic reaction and polymerization of acrylonitrile.

-

Addition: Add the amine, followed slowly by the nitrile.

-

Monitoring (The Checkpoint):

-

Monitor via TLC or LC-MS every 2 hours.

-

Critical Check: If conversion stalls <50%, do not add heat. Heat promotes the retro-Michael reaction. Instead, add 5 mol% additional catalyst.

-

-

Quench: Filter through a short silica plug to remove the catalyst.

-

Purification: Flash chromatography. Note:

-aminonitriles are often basic; use triethylamine-treated silica to prevent streaking.

Protocol 2: One-Pot Cyclization to 4-Aminopyrimidines

Target: Conversion of

Reagents:

-

Substrate:

-aminonitrile (1.0 equiv) -

Reagent: Formamidine acetate (1.5 equiv)

-

Base:

(2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Setup: Combine all reagents in a pressure vial.

-

Thermal Cycle: Heat to 100°C for 12 hours.

-

Self-Validation (TLC):

-

The starting nitrile will disappear (high

). -

A highly fluorescent spot (UV 254/365 nm) will appear (Pyrimidine product).

-

If fluorescence is absent: The cyclization failed. Check moisture content of DMF.

-

-

Workup: Pour into ice water. The pyrimidine often precipitates as a solid. Filtration yields high-purity product.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow for generating a library of kinase inhibitors using the

Figure 2: Workflow for converting simple nitriles into complex heterocycles.

Part 5: Data Summary & Comparison

Table 1: Comparative Analysis of

| Method | Precursor | Atom Economy | Safety Profile | Scalability |

| Nitrile Hydrolysis | High | High (No explosive gas) | Excellent | |

| Arndt-Eistert | Low | Low (Diazomethane risk) | Poor | |

| Mannich Reaction | Imine + Enolate | Moderate | Moderate | Good |

References

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group.[2] Journal of Medicinal Chemistry. [Link]

-

Wang, J., et al. (2011). Organocatalytic Asymmetric Aza-Michael Addition.[3] Chemical Reviews. [Link]

-

Suresh, S., & Periasamy, M. (2006). Synthesis of

-amino acids via hydrolysis of -

Mowat, J., et al. (2021).[5] Pyrimidine Synthesis via Enaminonitriles.[1] Journal of Organic Chemistry.[6][7] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Nitrile in Drug Design [sioc-journal.cn]

- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

Introduction: Unveiling the Physicochemical Landscape of a Versatile Building Block

An In-Depth Technical Guide to the Thermophysical Properties of 3-(Diethylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

3-(Diethylamino)propionitrile is a bifunctional organic compound featuring both a tertiary amine and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The reactivity of the nitrile group allows for its conversion into amines, amides, or carboxylic acids, while the nucleophilic and basic nature of the tertiary amine provides another reactive handle for molecular elaboration.

A thorough understanding of the thermophysical properties of 3-(Diethylamino)propionitrile is paramount for its effective and safe use in any research or manufacturing setting. These properties govern its behavior in chemical reactors, influence heat and mass transfer, dictate fluid dynamics in piping and pumping systems, and are critical for developing robust, scalable, and safe chemical processes. This guide provides a detailed examination of these core properties, blending established experimental data with field-proven methodologies for their accurate measurement.

A Note on Synthesis and Purity

The most common and efficient route to synthesize 3-(Diethylamino)propionitrile is through the aza-Michael addition of diethylamine to acrylonitrile.[1] Given that thermophysical properties are highly sensitive to impurities, it is imperative that any sample intended for characterization be of high purity (typically ≥98%). The presence of residual reactants, solvents, or by-products can significantly alter measured values, leading to inaccurate process models and potential safety hazards.

Core Thermophysical Properties

The following sections detail the critical thermophysical properties of 3-(Diethylamino)propionitrile. Each section includes a summary of known data, a detailed experimental protocol for its determination, and insights into the scientific rationale behind the methodology.

Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₁₄N₂ | - | [2] |

| Molecular Weight | 126.2 g/mol | - | [2] |

| Appearance | Colorless to light yellow liquid | Ambient | [2][3] |

| Density | 0.866 g/cm³ | 20 °C | [3] |

| 0.86 g/mL | Not specified | [2] | |

| Dynamic Viscosity | 1.8 mPa·s | 20 °C | [3] |

| Boiling Point | 197 °C | 1013 hPa | [2][3] |

| Melting Point | -59.9 °C to -64 °C | - | [2][3] |

| Flash Point | 77 °C to 79 °C | 1013 hPa | [2][3] |

| Refractive Index | 1.4345 - 1.4365 | Not specified | [2] |

| Partition Coefficient (log Pow) | 0.534 | - | [3] |

| pKa (Predicted) | 9.16 ± 0.25 | - | [2] |

Density (ρ)

Expertise & Experience: Density is a fundamental property that relates a substance's mass to the volume it occupies. In process chemistry and drug development, accurate density data is non-negotiable. It is essential for converting between mass and volume for reaction stoichiometry, for the design of reactors and storage vessels, and for fluid dynamics calculations that underpin process modeling and scale-up. The density of liquids is notably dependent on temperature, generally decreasing as temperature increases due to thermal expansion.

Experimental Protocol: Determination of Density via Digital Density Meter

This protocol describes a self-validating system for precise density measurement using an oscillating U-tube digital density meter, a standard in modern analytical laboratories.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the instrument according to the manufacturer's specifications. This typically involves a two-point calibration using dry air and high-purity, degassed water at a known temperature (e.g., 20 °C). The instrument's internal software validates the calibration against stored values for the reference standards.

-

Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20.00 ± 0.05 °C). Allow the system to fully equilibrate.

-

Sample Preparation: Ensure the 3-(Diethylamino)propionitrile sample is free of visible particulates and gas bubbles. If necessary, degas the sample using gentle sonication or vacuum. Entrained air is a significant source of error in density measurements.

-

Sample Injection: Using a clean, dry syringe, inject the sample into the instrument's measurement cell. Inject slowly and steadily to avoid introducing air bubbles.

-

Measurement: Allow the sample to reach thermal equilibrium within the measurement cell. The instrument will monitor the oscillation period of the U-tube, which is directly related to the density of the fluid inside. The reading is considered stable when consecutive measurements fall within a predefined tolerance.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning and Verification: Thoroughly clean the measurement cell with appropriate solvents (e.g., isopropanol followed by acetone) and dry with a stream of air. Perform a check measurement with the reference standard (high-purity water) to validate that the system remains in calibration.

Visualization: Density Measurement Workflow

Caption: Workflow for precise density measurement.

Dynamic Viscosity (η)

Expertise & Experience: Viscosity quantifies a fluid's resistance to flow. This property is critical for engineering calculations related to fluid handling, such as determining pressure drop in pipes, selecting appropriate pumps, and assessing mixing efficiency in reactors. Like density, viscosity is highly temperature-dependent; for most liquids, it decreases significantly as temperature increases.

Experimental Protocol: Determination of Viscosity via Rotational Viscometer

This method provides a robust system for measuring viscosity across a range of shear rates and temperatures.

Step-by-Step Methodology:

-

Instrument Setup and Spindle Selection: Assemble the rotational viscometer and select an appropriate spindle based on the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range for optimal accuracy.

-

Temperature Control: Place a known volume of the 3-(Diethylamino)propionitrile sample into the sample cup, which is jacketed and connected to a circulating water bath set to the target temperature (e.g., 20.0 ± 0.1 °C).

-

Thermal Equilibration: Allow the sample to equilibrate at the target temperature for at least 15-20 minutes. Use a calibrated thermometer to verify the sample temperature directly.

-

Measurement: Immerse the selected spindle into the sample up to the marked immersion groove. Begin rotation at a specified speed (RPM).

-

Data Acquisition: Allow the reading to stabilize. This occurs when the displayed viscosity value and torque percentage remain constant. Record the viscosity (in mPa·s or cP), spindle number, rotational speed, and torque percentage.

-

Shear Rate Analysis (Optional but Recommended): Repeat the measurement at several different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

-

Cleaning: Remove the spindle and thoroughly clean it and the sample cup with appropriate solvents.

Visualization: Viscosity Measurement Workflow

Caption: Workflow for rotational viscometry.

Heat Capacity (Cₚ)

Expertise & Experience: Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is fundamental to thermal engineering and safety analysis. It is used to calculate the energy required to heat or cool a process stream, to design heat exchangers, and to model the thermal behavior of a reaction mixture, which is critical for preventing thermal runaway events.

Experimental Protocol: Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Instrument and Baseline Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium). Perform a baseline run with two empty, hermetically sealed aluminum pans to establish the heat flow characteristics of the instrument itself.

-

Sapphire Standard Measurement: Accurately weigh a sapphire standard (a material with a well-characterized heat capacity) into an aluminum pan and seal it. Place this in the sample position and an empty sealed pan in the reference position. Run the DSC method (e.g., heat from 10 °C to 50 °C at 10 °C/min).

-

Sample Measurement: Accurately weigh a sample of 3-(Diethylamino)propionitrile into a new aluminum pan and hermetically seal it. Place this in the sample position and the same empty reference pan in the reference position. Run the exact same DSC temperature program used for the sapphire standard.

-

Data Analysis: Using the instrument's software, calculate the heat capacity of the sample (Cₚ,sample) by comparing the heat flow curves of the baseline, sapphire standard, and the sample, using the following relation: Cₚ,sample = Cₚ,std × (ΔHF_sample / ΔHF_std) × (m_std / m_sample) Where ΔHF is the difference in heat flow from the baseline, and m is the mass.

-

Validation: The protocol is self-validating by using a known standard (sapphire) under identical conditions as the unknown sample.

Visualization: Heat Capacity (DSC) Workflow

Caption: Workflow for Cₚ measurement using DSC.

Conclusion

The thermophysical properties of 3-(Diethylamino)propionitrile—density, viscosity, and heat capacity—are foundational data points for its application in scientific research and industrial processes. Accurate characterization of these properties is not merely an academic exercise; it is a prerequisite for robust process development, safe scale-up, and efficient manufacturing. The methodologies outlined in this guide represent standard, validated approaches that provide the high-quality, reliable data necessary for professionals in the chemical and pharmaceutical fields. As with any chemical substance, a comprehensive understanding of its physical behavior is the bedrock upon which innovative and safe applications are built.

References

-

ChemBK: 3-(dimethylamino)propanenitrile. Lists physicochemical properties for a similar compound. [Link]

-

ResearchGate: Experimental investigation and modeling of the density, refractive index, and dynamic viscosity... Discusses measurement techniques for viscosity and thermal conductivity. [Link]

-

INCHEM: ICSC 0320 - PROPIONITRILE. Provides safety information for a related compound. [Link]

-

PubChem: Propionitrile. A comprehensive database entry for a related nitrile. [Link]

-

ResearchGate: Densities, Viscosities, and Surface Tensions of Aqueous... Details experimental methods for measuring liquid properties. [Link]

-

Cheméo: Propanenitrile. Provides an extensive list of thermophysical properties for propanenitrile. [Link]

-

NIST WebBook: Propanenitrile, 3-(dimethylamino)-. Provides thermochemistry data for a related compound. [Link]

-

Wikipedia: Propionitrile. General information and properties for a related compound. [Link]

-

PubChem: 3-(Ethylamino)propionitrile. Database entry for a similar compound. [Link]

-

PubChem: 3,3-Diethoxypropiononitrile. Database entry for a related compound. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity and Toxicity of 3-(Diethylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)propionitrile, a bifunctional molecule featuring a tertiary amine and a nitrile group, is a compound of interest in various chemical and biological fields. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals and is used in polymer production.[1] However, its structural similarity to other biologically active and toxic propionitrile derivatives necessitates a thorough understanding of its toxicological profile and biological effects. This guide provides a comprehensive overview of the current scientific knowledge regarding 3-(Diethylamino)propionitrile, with a focus on its mechanisms of action, toxicity, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(Diethylamino)propionitrile is fundamental to its handling and study.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.2 g/mol |

| CAS Number | 5351-04-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 197 °C |

| Density | 0.866 g/cm³ at 20 °C[2] |

| Flash Point | 79 °C |

| Log Pow | 0.534[3] |

Synthesis

The most common and efficient method for synthesizing 3-(Diethylamino)propionitrile is through the aza-Michael addition of diethylamine to acrylonitrile.[4] This reaction is a classic example of conjugate addition and is widely used in industrial settings.

Part 1: Toxicological Profile

The toxicity of 3-(Diethylamino)propionitrile is a primary concern for its safe handling and potential applications. Its toxic effects are multifaceted, with the principal mechanism being the metabolic release of cyanide.

Mechanism of Toxicity: The Role of Cytochrome P450 and Cyanide Release

The toxicity of many aliphatic nitriles is attributed to their metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to the release of cyanide ions (CN⁻).[5] This is a critical concept for understanding the toxicology of 3-(Diethylamino)propionitrile. The cyanide ion is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, at sufficient concentrations, cell death.

While the specific CYP isoforms responsible for the metabolism of 3-(Diethylamino)propionitrile have not been definitively identified in the literature, CYP3A4 is a major human P450 enzyme involved in the metabolism of a vast array of xenobiotics.[4] The metabolic activation is thought to proceed via hydroxylation at the carbon atom alpha to the cyano group, which is an unstable intermediate that rapidly decomposes to release cyanide.

Acute Toxicity

3-(Diethylamino)propionitrile is classified as harmful if swallowed.[2] The primary route of acute toxicity is through the metabolic release of cyanide, leading to symptoms consistent with cyanide poisoning.

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | > 500 - < 2000 mg/kg bw | [3] |

For comparison, the oral LD₅₀ of the related compound 3-(Dimethylamino)propionitrile in rats is 2600 mg/kg, and the dermal LD₅₀ in rabbits is 1410 mg/kg.[6]

Neurotoxicity

Neurological disturbances are a noted symptom of exposure to 3-(Diethylamino)propionitrile.[7] While the precise mechanisms are not fully elucidated for this specific compound, the neurotoxicity of related aminopropionitriles has been studied. The neurotoxic effects of 3-(N,N-Dimethylamino)propionitrile (DMAPN) were identified in an occupational setting, causing urinary retention, sexual dysfunction, and peripheral neuropathy in exposed workers.[8]

It is important to distinguish the neurotoxicity of tertiary aminopropionitriles from that of primary aminopropionitriles like β-aminopropionitrile (BAPN). BAPN is a known lathyrogen that causes osteolathyrism, a disorder of connective tissues, by irreversibly inhibiting lysyl oxidase. However, studies have shown that tertiary aminopropionitriles, such as 3,3'-dimethylaminopropionitrile, do not inhibit lysyl oxidase activity. Therefore, the neurological effects of 3-(Diethylamino)propionitrile are unlikely to be mediated by this mechanism.

The neurotoxicity of 3-(Diethylamino)propionitrile is more likely attributable to:

-

Cyanide-induced histotoxic hypoxia: The brain is highly sensitive to oxygen deprivation, and the inhibition of cellular respiration by cyanide can lead to rapid neuronal damage.

-

Direct effects of the parent compound or other metabolites: While not extensively studied for 3-(Diethylamino)propionitrile, other aminopropionitriles have been shown to induce neuronal degeneration in vitro.[9] For instance, β-aminopropionitrile can cause progressive degeneration of neurons in culture.[9]

A study on various aminopropionitriles and their metabolism by monoamine oxidase (MAO) found that the neurotoxic compounds 3,3'-iminodipropionitrile (IDPN) and DMAPN were poor substrates for MAO, and MAO inhibition did not alter their toxicity patterns, suggesting MAO is not involved in their neurotoxicity.[10]

Genotoxicity

The genotoxic potential of 3-(Diethylamino)propionitrile has not been extensively reported in publicly available literature. However, studies on other nitriles provide some insight. A study on five different nitriles, including propionitrile, found that none were mutagenic in the Ames test with or without metabolic activation.[7] In contrast, all tested nitriles showed some level of genotoxicity in the comet assay in human lymphocytes and HepG2 cells.[7] Another study on eight nitrile fragrance ingredients found that while some showed positive results in in vitro chromosome aberration or micronucleus tests, these findings were not confirmed in subsequent in vivo micronucleus assays.[11] This highlights the importance of a battery of tests and in vivo confirmation for assessing the genotoxic risk of nitriles.

Part 2: Biological and Pharmacological Activity

While the toxicological profile of 3-(Diethylamino)propionitrile is a primary focus, it is also important to consider any potential biological or pharmacological activities.

Lysyl Oxidase Inhibition: A Refuted Hypothesis for Tertiary Aminopropionitriles

As previously mentioned, a key distinction must be made between primary, secondary, and tertiary aminopropionitriles in the context of lysyl oxidase inhibition. Lysyl oxidase is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin, essential for the integrity of connective tissues. Inhibition of this enzyme leads to lathyrism.

-

Primary Amines (e.g., β-aminopropionitrile - BAPN): Are potent, irreversible inhibitors of lysyl oxidase.

-

Secondary Amines (e.g., 3,3'-iminodipropionitrile - IDPN): Can exhibit reversible inhibition.

-

Tertiary Amines (e.g., 3,3'-dimethylaminopropionitrile - DMAPN): Studies have shown no inhibition of lysyl oxidase activity.

Given that 3-(Diethylamino)propionitrile is a tertiary aminopropionitrile, it is not expected to be a significant inhibitor of lysyl oxidase. Therefore, lathyrism is not a primary concern associated with this specific compound, distinguishing it from BAPN.

Potential Pharmacological Activities

The pharmacological potential of 3-(Diethylamino)propionitrile itself is not well-documented in the scientific literature. However, its use as a precursor in the synthesis of various pharmaceuticals suggests that the propionitrile backbone can be a scaffold for developing new drugs.[9] Research into related aminopropionitrile compounds has explored their potential in various therapeutic areas, though these findings cannot be directly extrapolated to 3-(Diethylamino)propionitrile without specific studies.

Part 3: Experimental Protocols for Assessment

To rigorously assess the biological activity and toxicity of 3-(Diethylamino)propionitrile, a series of standardized in vitro and in vivo assays are necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(Diethylamino)propionitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Measurement: Gently mix the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

In Vitro Genotoxicity Assessment: Chromosome Aberration Test (OECD 473)

The in vitro mammalian chromosomal aberration test is used to identify substances that cause structural chromosomal damage in cultured mammalian cells.

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Treatment: Treat cell cultures with at least three analyzable concentrations of 3-(Diethylamino)propionitrile, both with and without an exogenous metabolic activation system (S9 mix). Include positive and negative (vehicle) controls.

-

Exposure Duration: A short-term treatment (3-6 hours) with and without S9, and a long-term treatment (continuous for 1.5-2 normal cell cycle lengths) without S9 are typically performed.

-

Cell Harvest: Add a metaphase-arresting substance (e.g., colcemid or colchicine) to the cultures before harvesting.

-

Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and air-dry.

-

Staining: Stain the slides with an appropriate stain (e.g., Giemsa).

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration and control for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: Compare the frequency of aberrations in the treated groups to the negative control group using appropriate statistical methods.

In Vivo Neurotoxicity Assessment (Representative Protocol based on OECD 424)

An in vivo neurotoxicity study in rodents is designed to detect major neurobehavioral and neuropathological effects.

Protocol:

-

Animal Model: Use adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females per group.

-

Dose Selection: Based on acute toxicity data, select at least three dose levels and a vehicle control. Doses should be spaced to produce a range of toxic effects, from a no-observed-adverse-effect level (NOAEL) to a level causing clear toxicity but not significant mortality.

-

Administration: Administer 3-(Diethylamino)propionitrile via a relevant route of exposure (e.g., oral gavage) as a single dose.

-

Functional Observational Battery (FOB): Conduct a series of observations at the time of peak effect (determined from pilot studies) and at specified intervals thereafter. The FOB includes:

-

Home cage observations: Posture, activity level, etc.

-

Open field observations: Gait, arousal, presence of tremors or convulsions.

-

Sensory and motor tests: Approach response, touch response, tail pinch response, righting reflex, grip strength, landing foot splay.

-

-

Motor Activity Assessment: Quantify motor activity using an automated device at specified time points.

-

Neuropathology: At the end of the observation period (e.g., 14 days), perfuse a subset of animals from each group with a fixative. Collect and process tissues from the central and peripheral nervous systems for histopathological examination.

-

Data Analysis: Analyze behavioral and motor activity data using appropriate statistical methods to determine dose-response relationships. Correlate any functional deficits with histopathological findings.

Conclusion

3-(Diethylamino)propionitrile is a compound with clear toxic potential, primarily mediated through its metabolic conversion to cyanide. This leads to a risk of acute toxicity and neurotoxicity. It is crucial to distinguish its toxicological profile from that of primary aminopropionitriles, as it is not a significant inhibitor of lysyl oxidase and therefore does not pose a risk of classical lathyrism. While its potential as a pharmacological agent is not yet established, its utility as a chemical intermediate demands a thorough understanding of its safety profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of 3-(Diethylamino)propionitrile and similar compounds, ensuring a comprehensive assessment of their biological activity and toxicity for the protection of researchers and the advancement of safe chemical and drug development.

References

-

Wu, J. C., Hseu, Y. C., Chen, C. H., Wang, S. H., & Chen, S. C. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Journal of Hazardous Materials, 169(1-3), 492–497. [Link]

-

Wilmarth, K. R., & Froines, J. R. (1991). Role of monoamine oxidase in aminopropionitrile-induced neurotoxicity. Journal of Toxicology and Environmental Health, 32(4), 415–427. [Link]

-

Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157–163. [Link]

-

Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical Toxicology, 18(8), 991–1003. [Link]

- Capo, M. A., Sevil, B., Frejo, M. T., Anadon-Baselga, M. J., & Alonso, C. E. (1994). In vitro neuronal changes induced by beta-aminopropionitrile. Journal of Environmental Pathology, Toxicology and Oncology, 13(4), 259–264.

-

Wilmarth, K. R., & Froines, J. R. (1991). Role of monoamine oxidase in aminopropionitrile-induced neurotoxicity. Journal of Toxicology and Environmental Health, 32(4), 415–427. [Link]

-

U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. Retrieved from [Link]

-

European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Charles River. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

-

Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Acute neurotoxicity (rat). Retrieved from [Link]

-

Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Api, A. M., Gudi, R., & San, R. H. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 56, 251–256. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 190–193. [Link]

-

Kamendulis, L. M., & Klaunig, J. E. (2005). Cytochrome P450 2E1 (CYP2E1) is essential for acrylonitrile metabolism to cyanide: comparative studies using CYP2E1-null and wild-type mice. Toxicological Sciences, 83(2), 321–328. [Link]

-

Zhang, Z., Liu, J., & Chan, K. K. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(7), 2421–2427. [Link]

-

Guengerich, F. P. (1999). Cytochrome P-450 3A4: regulation and role in drug metabolism. Annual Review of Pharmacology and Toxicology, 39, 1–17. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

-

Mumtaz, M. M., Farooqui, M. Y., & Ahmed, A. E. (1991). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. Journal of Biochemical Toxicology, 6(3), 195–201. [Link]